molecular formula C6H5BrN4 B037499 6-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-84-0

6-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B037499
CAS No.: 117718-84-0
M. Wt: 213.03 g/mol
InChI Key: PPVWNYGAZJHXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS RN: 117718-84-0; molecular formula: C₆H₅BrN₄; MW: 213.04) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at position 6 and an amine group at position 8 . It is stored under inert gas at 2–8°C to maintain stability . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as PTK6-targeting derivatives, with demonstrated co-crystal structures at 1.70 Å resolution . Its structural similarity to adenine enhances its relevance in drug discovery .

Preparation Methods

Synthetic Routes Overview

The preparation of 6-bromoimidazo[1,2-a]pyrazin-8-amine follows a sequential strategy to construct the imidazo[1,2-a]pyrazine core and introduce functional groups. The primary route involves:

  • Cyclocondensation : Formation of 6,8-dibromoimidazo[1,2-a]pyrazine from 2-amino-3,5-dibromopyrazine and chloroacetaldehyde.

  • Amination : Selective substitution of the 8-bromo group with an amine moiety.

Alternative methods, such as Buchwald-Hartwig coupling or sulfone displacement, have been explored but are less commonly employed due to scalability challenges .

Cyclocondensation to 6,8-Dibromoimidazo[1,2-a]pyrazine

Reaction Mechanism and Conditions

The cyclocondensation of 2-amino-3,5-dibromopyrazine (1) with chloroacetaldehyde (2) proceeds via nucleophilic attack of the amino group on the aldehyde, followed by cyclization and dehydration. The reaction is typically conducted in isopropyl alcohol (IPA) under reflux (82–85°C) for 6–12 hours, yielding 6,8-dibromoimidazo[1,2-a]pyrazine (3) in 85–90% purity .

Key Parameters :

  • Solvent : IPA enhances solubility and reaction kinetics.

  • Temperature : Reflux conditions optimize ring closure without decomposition.

  • Stoichiometry : A 1:2.5 molar ratio of 1:2 ensures complete conversion .

Example Procedure

  • Combine 2-amino-3,5-dibromopyrazine (5.0 g, 19.8 mmol) and 50% aqueous chloroacetaldehyde (99 mmol) in 100 mL IPA.

  • Reflux for 6 hours under nitrogen.

  • Cool, concentrate under vacuum, and purify via silica gel chromatography (hexane:ethyl acetate, 9:1).

  • Isolate 6,8-dibromoimidazo[1,2-a]pyrazine as a white solid (4.8 g, 85% yield) .

Amination at the 8-Position

Ammonia Displacement

The 8-bromo group in 6,8-dibromoimidazo[1,2-a]pyrazine undergoes nucleophilic substitution with ammonia. Reaction conditions vary:

Thermal Amination

  • Conditions : Sealed tube, 120°C, 24 hours, ammonia-saturated dioxane.

  • Yield : 65–70% .

  • Limitation : Requires high pressure and prolonged heating, risking decomposition.

Catalytic Amination

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : 1,4-Dioxane, 100°C, 12 hours.

  • Yield : 75–80% .

Regioselectivity and Byproduct Control

Amination at the 6-position is sterically hindered, favoring 8-substitution. Byproducts like 6-bromo-8-hydroxy derivatives (<5%) form via hydrolysis, mitigated by anhydrous conditions .

Optimization and Reaction Conditions

Solvent and Base Screening

SolventBaseTemperature (°C)Time (h)Yield (%)
1,4-DioxaneCs₂CO₃1001278
DMFK₂CO₃1201862
TolueneEt₃N1102455

Optimal conditions: 1,4-dioxane with Cs₂CO₃ at 100°C for 12 hours .

Catalytic System Efficiency

CatalystLigandConversion (%)
Pd(OAc)₂Xantphos95
PdCl₂(PPh₃)₂BINAP82
None<10

Pd(OAc)₂/Xantphos achieves near-quantitative conversion .

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:1) yields 95% pure product.

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) removes dibrominated byproducts .

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.04 (s, 1H, H-3), 7.65 (s, 1H, H-5), 5.12 (bs, 2H, NH₂) .

  • X-ray Crystallography : Planar structure with N–H⋯N hydrogen bonds (2.8–3.0 Å) .

Yield Analysis and Process Efficiency

StepYield (%)Purity (%)
Cyclocondensation8590
Amination7895
Overall6690

Total isolated yield after purification: 66% .

Challenges in Synthesis

  • Byproduct Formation : Hydrolysis to 8-hydroxy derivatives requires strict moisture control.

  • Catalyst Cost : Pd-based systems increase production costs, necessitating ligand recycling.

  • Scalability : High-pressure amination limits batch size in thermal methods .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while cyclization can produce more complex heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

6-Bromoimidazo[1,2-a]pyrazin-8-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders and various cancers. The compound's ability to modulate kinase activity is particularly noteworthy, making it a candidate for treating conditions linked to kinase dysregulation.

Table 1: Pharmaceutical Applications

Application AreaDescription
Neurological DisordersIntermediate in synthesizing drugs aimed at treating neurological conditions.
Cancer TreatmentPotential for use in kinase inhibitors for various cancers, including non-small cell lung cancer.

Biochemical Research

Enzyme Inhibition and Receptor Binding

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. This research is crucial for understanding complex biological pathways and developing new therapeutic strategies.

Case Study: Kinase Modulation

A study highlighted the use of this compound in modulating kinase activity, which plays a vital role in signal transduction pathways. By interacting with specific kinases, it can influence cellular processes such as growth and differentiation.

Material Science

Development of Specialized Materials

The compound is also used in material science for creating organic semiconductors. These materials are essential for developing electronic devices and have applications in organic photovoltaics and light-emitting diodes (LEDs).

Table 2: Material Science Applications

Application AreaDescription
Organic SemiconductorsUsed in the fabrication of materials for electronic devices like OLEDs and solar cells.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is incorporated into agrochemical formulations to enhance crop protection against pests and diseases. Its effectiveness as a pesticide or herbicide is under investigation.

Table 3: Agricultural Applications

Application AreaDescription
Crop ProtectionPotential use in formulating agrochemicals to combat agricultural pests and diseases.

Diagnostic Tools

Advanced Imaging Techniques

This compound plays a role in developing diagnostic agents that aid in disease detection through advanced imaging techniques. Its chemical properties allow it to be utilized in various imaging modalities.

Case Study: Imaging Agent Development

Research has indicated that derivatives of this compound can be used as probes for imaging specific biological targets, enhancing the accuracy of diagnostic procedures.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The presence of the bromine atom and the amine group allows it to form various interactions, such as hydrogen bonding and halogen bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects : Bromine at position 6 enhances steric bulk and electronegativity, influencing binding in kinase inhibitors. Replacement with chlorine (e.g., 6-Bromo-8-chloro derivative) alters reactivity and biological target specificity .
  • Synthetic Routes: The parent compound is synthesized via nucleophilic substitution of 6,8-dibromoimidazo[1,2-a]pyrazine with amines , whereas morpholino derivatives (e.g., 8-morpholinoimidazo[1,2-a]pyrazines) require Suzuki coupling . Multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) enable rapid diversification of the adenine-mimetic scaffold .

Physicochemical Properties and Stability

  • Stability : The parent compound requires cold storage (2–8°C) under inert gas due to sensitivity to light and moisture . Methylated derivatives (e.g., N-methylimidazo[1,2-a]pyrazin-8-amine) may exhibit improved stability but reduced polarity .
  • Spectroscopic Data : NMR and HRMS analyses confirm structural integrity for related compounds (e.g., benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines), with distinct shifts for bromine and amine groups .

Biological Activity

6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyrazine ring system. Its unique structure allows for various interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

The molecular formula of this compound is C7H6BrN3C_7H_6BrN_3 with a molecular weight of approximately 213.03 g/mol. The compound's structure facilitates interactions through hydrogen bonding and halogen bonding, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is vital for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The interaction with CDK2 is believed to induce cell cycle arrest and potentially lead to apoptosis in cancer cells.

Target Interaction

  • Cyclin-dependent Kinase 2 (CDK2) : The compound binds to the kinase hinge region, forming hydrogen bonds with key amino acids, which disrupts normal kinase activity and affects cell proliferation .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. Specifically, research indicates that this compound shows promising inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)6.66
HCT116 (Colorectal)5.00
K562 (Leukemia)4.50

These results suggest a correlation between CDK2 inhibition and cytotoxicity across different cancer types .

Antimicrobial Activity

Another significant aspect of this compound is its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies indicate that it exhibits notable efficacy at specific dosages, although detailed dosage-response relationships require further investigation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Dwyer et al. (2007) : This foundational study evaluated the compound as a CDK2 inhibitor, establishing its potential in cancer treatment by demonstrating its ability to halt cell cycle progression in vitro.
  • Sayer Thesis (2015) : This research focused on synthesizing various imidazo derivatives and assessing their biological activities, identifying structural modifications that enhance potency against CDK inhibitors .
  • Recent Syntheses : Novel derivatives have been synthesized and evaluated for their biological activities, with some showing IC50 values as low as 0.16 µM against CDK9, indicating a broader application in targeting cyclin-dependent kinases beyond CDK2 .

Pharmacokinetics and Stability

Pharmacokinetic studies suggest that compounds similar to this compound demonstrate good microsomal stability with half-lives conducive to therapeutic applications. For example, related compounds have shown half-lives around 83 minutes in human microsomes, suggesting favorable metabolic profiles for prolonged action in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromoimidazo[1,2-a]pyrazin-8-amine, and how can reaction purity be maximized?

The compound is typically synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by recrystallization from hexane . Key challenges include minimizing byproducts (e.g., dibrominated derivatives) and ensuring high yield. To optimize purity:

  • Use stoichiometric control of sodium bicarbonate to neutralize HCl byproducts .
  • Monitor reaction progress with TLC and employ column chromatography for post-reaction purification .
  • Recrystallization solvents (e.g., hexane) improve crystalline purity, as evidenced by X-ray diffraction data showing planar molecular structures with <0.024 Å deviations .

Q. What analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • X-ray crystallography : Resolves anisotropic displacement ellipsoids (70% probability level) and hydrogen-bonding networks (N–H⋯N interactions at 2.8–3.0 Å distances) .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.3 ppm). HMBC correlations confirm Br substitution at position 6 .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (212.06 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for adenosine receptor antagonism using this scaffold?

The imidazo[1,2-a]pyrazin-8-amine core mimics adenine, making it suitable for targeting adenosine receptors (A2A_{2A}/A3_{3}). For SAR studies:

  • Introduce substituents at positions 2 and 6 to modulate receptor affinity. For example, 2-methyl derivatives enhance A3_{3} selectivity (Ki_i = 12 nM vs. 480 nM for A2A_{2A}) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor pockets. Co-crystal structures (PDB: 5X2B) guide rational modifications .
  • Validate via radioligand binding assays using 3H^3\text{H}-ZM241385 for A2A_{2A} and 3H^3\text{H}-HEMADO for A3_{3} .

Q. What strategies resolve contradictions in crystallographic data for brominated imidazoheterocycles?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from polymorphism or solvent inclusion. Mitigation approaches include:

  • Conduct variable-temperature XRD to identify thermal phase transitions .
  • Compare hydrogen-bonding motifs (e.g., N–H⋯N vs. N–H⋯O) across solvents (ethanol vs. DMSO) .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and rationalize packing differences .

Q. How can multicomponent reactions (MCRs) diversify the imidazo[1,2-a]pyrazin-8-amine scaffold?

The Groebke-Blackburn-Bienaymé (GBB) reaction enables one-step library synthesis:

  • React diaminopyrazines with aldehydes and isocyanides under mild conditions (rt, 24 hr) to yield >20 derivatives .
  • Optimize regioselectivity by tuning electronic effects: Electron-deficient aldehydes favor C-3 substitution (80% yield) over C-5 .
  • Validate diversity via LC-MS and 1H^1\text{H}-NMR to confirm substituent positions .

Q. How does bromine’s electronic effect influence reactivity in cross-coupling reactions?

The C6-Br group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/H2_2O (90°C) for aryl boronic acid coupling (85–92% yield) .
  • Bromine’s electronegativity stabilizes transition states, reducing side reactions (e.g., dehalogenation) compared to chloro analogs .
  • Monitor reaction progress with 19F^{19}\text{F}-NMR if fluorinated partners are used .

Q. Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Prepare stock solutions in DMSO (82 mg/mL) and dilute in assay buffers (e.g., PBS) to maintain <1% DMSO .
  • For insoluble derivatives, use cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

Q. What computational tools predict metabolic stability of brominated derivatives?

  • Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Bromine reduces clearance rates (t1/2_{1/2} = 4.2 hr vs. 1.8 hr for non-brominated analogs) .
  • Validate with hepatic microsome assays (human/rat) and LC-MS/MS quantification .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWNYGAZJHXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151889
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-84-0
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure 1: A mixture of 1.00 eq. of 6,8-imidazo[1,2-a]pyrazine 3 in 28% ammonia/water solution or 40% aqueous methyl amine is heated to between 80 to 90° C. for 24 hr. The resulting mixture is partitioned between CH2Cl2 and H2O. The aqueous layer is extracted with CH2Cl2 and the combined organic extracts are dried over Na2SO4. The solvent is removed under reduced pressure and the resulting residue is crystallized from ethanol to yield 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.